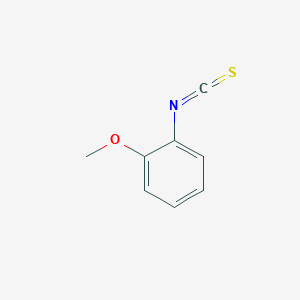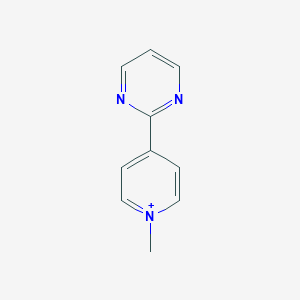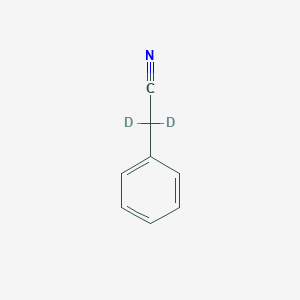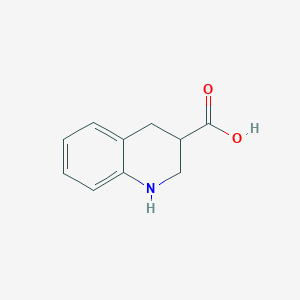
1,2,3,4-Tetrahydroquinoline-3-carboxylic acid
概要
説明
Synthesis Analysis
The synthesis of 1,2,3,4-Tetrahydroquinoline-3-carboxylic acid and its derivatives has been achieved through multiple synthetic approaches. Traditional methods include the Pictet-Spengler and Bischler-Nepieralski reactions. Recent advancements have introduced techniques like enyne metathesis, [2 + 2 + 2] cycloaddition, and the Diels-Alder reaction. These methods have facilitated the construction of a variety of derivatives, showcasing the versatility of this compound in synthetic chemistry (Kotha, Deodhar, & Khedkar, 2014).
Molecular Structure Analysis
The molecular structure of this compound derivatives has been extensively studied to understand their biological and chemical properties. Techniques such as X-ray diffraction, NMR spectroscopy, and single crystal analysis have been employed to characterize these compounds and elucidate their conformational and stereochemical aspects, which are crucial for their biological activity and synthetic utility.
Chemical Reactions and Properties
This compound participates in various chemical reactions, including decarboxylation, alkylation, and cycloaddition reactions. These reactions are essential for the synthesis of complex molecules and the development of novel compounds with potential pharmaceutical applications. The compound's reactivity is a key factor in its utility as a building block in organic synthesis.
Physical Properties Analysis
The physical properties of this compound, such as solubility, melting point, and optical purity, are significant for its application in medicinal chemistry. These properties are determined by its molecular structure and influence its behavior in synthetic and biological systems.
Chemical Properties Analysis
The chemical properties of this compound, including acidity, basicity, and reactivity towards various reagents, play a crucial role in its synthetic applications. Understanding these properties is essential for optimizing reaction conditions and developing new synthetic methodologies.
- Diversity-oriented synthesis of medicinally important 1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid (Tic) derivatives and higher analogs. (Kotha, Deodhar, & Khedkar, 2014)
- Additional sources from the literature provide further information on the synthesis, molecular structure, chemical reactions, and properties of this compound and its derivatives.
科学的研究の応用
Drug Discovery and Medicinal Chemistry :
- P-Chiral, N-phosphoryl sulfonamide Brønsted acids show potential in environmentally benign and metal-free organocatalytic synthesis of 1,2,3,4-tetrahydroquinoline-2-carboxylic acid, potentially benefiting drug discovery (Mbaezue, Topić, & Tsantrizos, 2023).
- Tetrahydroquinoline-8-carboxylic acid derivatives show potential as novel Disease-Modifying Antirheumatic Drugs (DMARDs) for treating adjuvant arthritis and suppressing bone destruction (Kohno et al., 1997).
- The synthesis of novel 1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid derivatives, indicating high specific activity and potential applications in various fields, was achieved efficiently (Kotha & Banerjee, 2007).
Organic Synthesis and Chemical Characterization :
- Various derivatives of 1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid, including the N-carboxy anhydride and N-acetyl derivative, were identified and characterized (Jansa, Macháček, & Bertolasi, 2006).
- A practical and efficient synthesis of α-aminophosphonic acids incorporated into 1,2,3,4-tetrahydroquinoline and 1,2,3,4-tetrahydroisoquinoline heterocycles was presented, offering conformationally constrained analogues of pipecolic acid (Ordóñez et al., 2016).
- A stereoselective reduction of 2-alkylquinoline-4-carboxylic acids with Raney nickel in aqueous alkali yielded individual cis isomers of 1,2,3,4-tetrahydroquinoline-4-carboxylic acids (Zhuravleva et al., 2009).
Pharmacological Studies :
- Helquinoline, a new tetrahydroquinoline antibiotic from Janibacter limosus, exhibited high biological activity against bacteria and fungi (Asolkar et al., 2004).
- The study of 2-Carboxytetrahydroquinolines revealed conformational and stereochemical requirements for antagonism of the glycine site on the NMDA receptor, highlighting its potential in neurotransmitter recognition (Carling et al., 1992).
Safety and Hazards
作用機序
Target of Action
The primary target of 1,2,3,4-Tetrahydroquinoline-3-carboxylic acid is the programmed cell death-1/programmed cell death-ligand 1 (PD-1/PD-L1) immune checkpoint axis . This axis is a key player in immune regulation, and its inhibition can lead to the reinvigoration of exhausted immune cells .
Mode of Action
This compound derivatives inhibit the PD-1/PD-L1 protein-protein interaction (PPI), thereby blocking the immune checkpoint pathway . This inhibition allows the host immune cells to detect and eliminate previously “hidden” cancers .
Biochemical Pathways
The compound affects the PD-1/PD-L1 immune checkpoint pathway, which is a crucial part of the immune response . By inhibiting this pathway, the compound can potentially enhance the body’s immune response against cancer cells .
Result of Action
The inhibition of the PD-1/PD-L1 PPI by this compound can lead to the reinvigoration of exhausted immune cells . This can enable the host immune cells to detect and eliminate previously “hidden” cancers , leading to potential tumor regression and remission .
生化学分析
Biochemical Properties
It is known that isoquinoline alkaloids, a group to which this compound belongs, interact with various enzymes, proteins, and other biomolecules
Cellular Effects
Compounds in the same class have been shown to exert diverse biological activities against various infective pathogens and neurodegenerative disorders . These effects could potentially influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
It is likely that it exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
特性
IUPAC Name |
1,2,3,4-tetrahydroquinoline-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO2/c12-10(13)8-5-7-3-1-2-4-9(7)11-6-8/h1-4,8,11H,5-6H2,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
INRNDFZVAKDYFY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CNC2=CC=CC=C21)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90552780 | |
| Record name | 1,2,3,4-Tetrahydroquinoline-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90552780 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
177.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
114527-53-6 | |
| Record name | 1,2,3,4-Tetrahydroquinoline-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90552780 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is a simple and efficient method to synthesize 1,2,3,4-tetrahydroquinoline-3-carboxylic acids?
A1: A one-pot synthesis method utilizing the tert-amino effect has been reported as a facile route to obtain 1,2,3,4-tetrahydroquinoline-3-carboxylic acids. [, ] This method employs readily available starting materials like ortho-dialkylaminoaldehydes and Meldrum's acid in the presence of trimethylsilyl chloride (Me3SiCl) within dimethylformamide (DMF) solution. [] This approach offers a streamlined alternative to more complex synthetic pathways.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

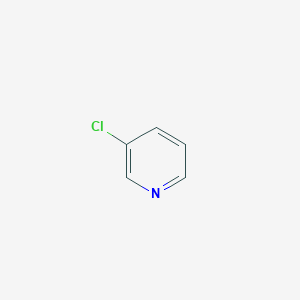
![{5-Chloro-2-[(cyclopropylmethyl)amino]phenyl}(phenyl)methanone](/img/structure/B48279.png)
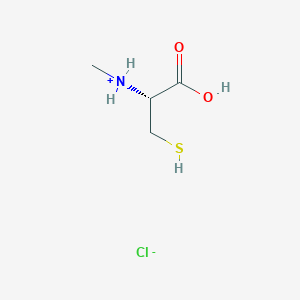

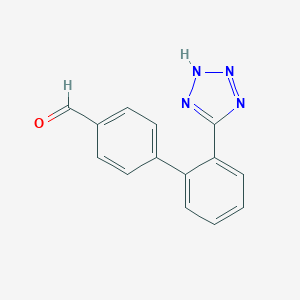


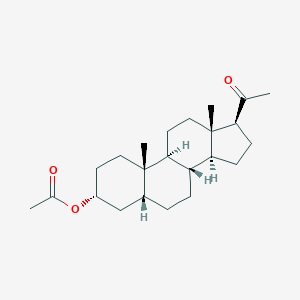


![2-[4-(Boc-amino)-3-pyridyl]ethanol](/img/structure/B48303.png)
